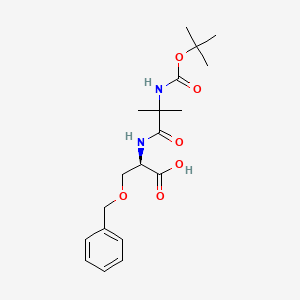

(R)-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

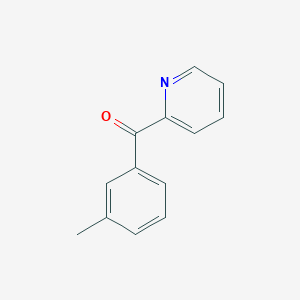

The compound is a derivative of propanoic acid with multiple functional groups that include an amide, an ester, and an ether. The presence of the (R)-configuration indicates that the compound is chiral, which is important in the context of biological activity as enantiomers can have different effects in biological systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, protection of amine, and thiol groups . This suggests that the synthesis of the compound may also involve similar protection strategies and multi-step reactions to ensure the correct stereochemistry is maintained.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by its chiral center at the (R)-configuration, which is crucial for its biological activity. The benzyloxy group is a common protecting group for alcohols, and the tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. These groups are often used in synthesis to protect reactive functional groups during intermediate steps and are removed in the final stages of synthesis.

Chemical Reactions Analysis

The compound likely undergoes reactions typical of carboxylic acids, amides, and ethers. The carboxylic acid group can participate in esterification and amidation reactions. The amide linkage is less reactive than the carboxylic acid but can still engage in chemical transformations under certain conditions. The benzyloxy and tert-butoxycarbonyl groups can be cleaved under specific conditions to reveal the alcohol and amine functionalities, respectively.

Physical and Chemical Properties Analysis

The physical properties of the compound would be influenced by its functional groups. The presence of the tert-butoxycarbonyl group suggests that the compound is likely to be solid at room temperature due to increased steric hindrance and decreased volatility. The compound's solubility would depend on the solvent and the presence of the protecting groups. The chemical properties would include the reactivity of the carboxylic acid group and the stability of the amide linkage, which could be influenced by the steric hindrance from the adjacent tert-butoxycarbonyl group.

Aplicaciones Científicas De Investigación

Polymorphic Forms and Molecular Conformation

The study of polymorphic forms and molecular conformation of related compounds has provided insights into the structural characteristics essential for the design of peptides and polymers. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound closely related to our molecule of interest, demonstrates the formation of hydrogen-bonded parallel β-sheet-like tapes in its polymorphic forms. This suggests potential applications in designing peptide structures with specific secondary structures (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis and Evaluation of Antimicrobial Activity

Research into synthesizing new compounds from our molecule of interest has led to the development of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds have been evaluated for their antimicrobial activities, with some showing strong activities against tested microorganisms. This highlights the molecule's utility in creating new antimicrobial agents (Pund et al., 2020).

Chiral Monomer Precursors for Polyamide Synthesis

The molecule also serves as a building block in synthesizing chiral monomer precursors for the creation of stereoregular polyamides. This application is crucial for the development of materials with specific optical and mechanical properties, demonstrating the compound's role in advanced materials science (Gómez, Orgueira, & Varela, 2003).

Development of Chiral Poly(methylpropargyl ester)s

The synthesis of chiral poly(methylpropargyl ester)s using amino acid-derived monomers showcases the compound's application in polymer chemistry. These polymers exhibit one-handed helical structures and have potential applications in creating materials with unique optical properties (Qu, Sanda, & Masuda, 2009).

Peptide Conformation Study

Investigating the role of N-methylation in peptide conformation, using derivatives of our molecule of interest, provides valuable insights into the design of peptides with specific biological activities. This research contributes to our understanding of peptide structure-function relationships (Jankowska et al., 2002).

Propiedades

IUPAC Name |

(2R)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-18(2,3)27-17(25)21-19(4,5)16(24)20-14(15(22)23)12-26-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSOZMTZHUAWDU-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)